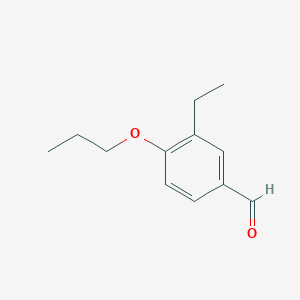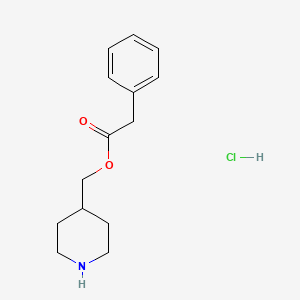
4-Piperidinylmethyl 2-phenylacetate hydrochloride
Descripción general
Descripción
4-Piperidinylmethyl 2-phenylacetate hydrochloride is a versatile chemical compound used in scientific research1. It finds applications in various studies, thanks to its unique properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Piperidinylmethyl 2-phenylacetate hydrochloride. It’s possible that this information is contained within academic papers or patents, which are not accessible through my current capabilities.Molecular Structure Analysis
The molecular formula of 4-Piperidinylmethyl 2-phenylacetate hydrochloride is C14H20ClNO22. The molecular weight is 269.76712. However, the specific structural details are not provided in the available resources.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-Piperidinylmethyl 2-phenylacetate hydrochloride. This information might be available in specialized chemical databases or literature, which are not accessible through my current capabilities.Physical And Chemical Properties Analysis
4-Piperidinylmethyl 2-phenylacetate hydrochloride has physical and chemical properties typical of a compound with its molecular structure2. However, specific properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Selective Estrogen Receptor Modulator (SERM) Research
- A study discovered that a compound structurally related to 4-Piperidinylmethyl 2-phenylacetate hydrochloride showed greater potency as a selective estrogen receptor modulator (SERM) compared to other known SERMs. It exhibited estrogen antagonist properties, particularly in uterine tissue and human mammary cancer cells (Palkowitz et al., 1997).
Anti-acetylcholinesterase (Anti-AChE) Activity
- Another compound similar to 4-Piperidinylmethyl 2-phenylacetate hydrochloride demonstrated substantial anti-acetylcholinesterase activity. This compound was identified as a potent inhibitor of acetylcholinesterase, indicating its potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Histamine H2-Receptor Antagonist Properties
- Research identified certain piperidine derivatives as highly specific H2-receptor antagonists. They were found to inhibit gastric acid secretion effectively, hinting at their potential application in treating conditions like peptic ulcers (Bickel et al., 1986).
Muscarinic Receptor Antagonism
- A class of 4-acetamidopiperidine derivatives was synthesized and investigated for their selectivity and potency in antagonizing human muscarinic M3 receptors over M2 receptors. This research could be significant in developing treatments for conditions like obstructive airway diseases (Mitsuya et al., 1999).
Energy Expenditure Activation
- Studies on a non-amphetaminic compound structurally related to 4-Piperidinylmethyl 2-phenylacetate hydrochloride showed that it could increase energy expenditure by increasing resting oxygen consumption in rats. This might have potential applications in weight management or treating metabolic syndrome (Massicot et al., 1985).
Safety And Hazards
Specific safety and hazard information for 4-Piperidinylmethyl 2-phenylacetate hydrochloride is not available in the resources I have access to. For detailed safety information, it’s recommended to refer to the compound’s Safety Data Sheet (SDS) provided by the manufacturer or supplier.
Direcciones Futuras
The future directions for the use and study of 4-Piperidinylmethyl 2-phenylacetate hydrochloride are not specified in the available resources. Its use in scientific research suggests that it may have potential applications in various fields1.
Propiedades
IUPAC Name |
piperidin-4-ylmethyl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(10-12-4-2-1-3-5-12)17-11-13-6-8-15-9-7-13;/h1-5,13,15H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUWUDDSRIKFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinylmethyl 2-phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



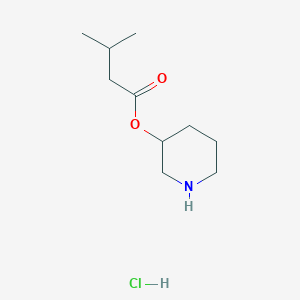
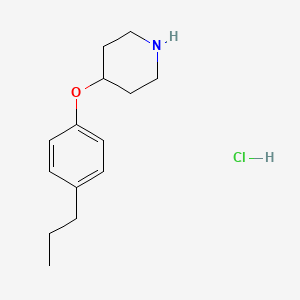
![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
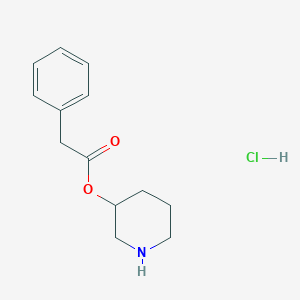
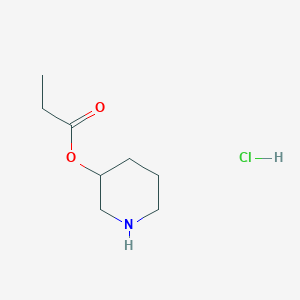
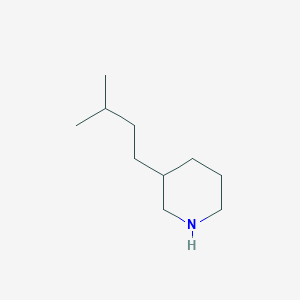
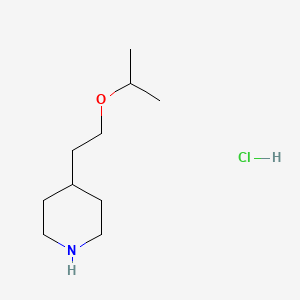
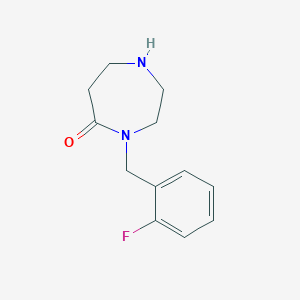
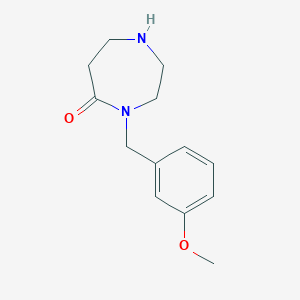
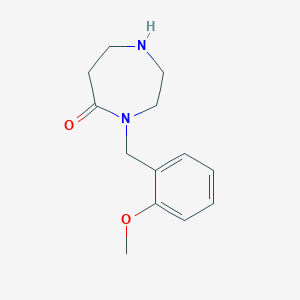
![4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394751.png)
